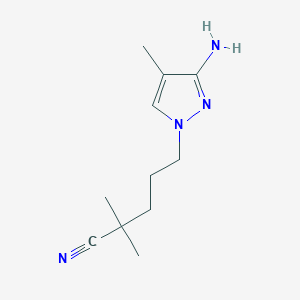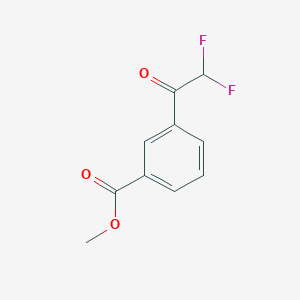
Methyl 3-(2,2-difluoroacetyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,2-difluoroacetyl)benzoate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of benzoic acid, where the methyl ester is substituted with a difluoroacetyl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-difluoroacetyl)benzoate typically involves the esterification of 3-(2,2-difluoroacetyl)benzoic acid. One common method is the reaction of 3-(2,2-difluoroacetyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Methyl 3-(2,2-difluoroacetyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-(2,2-difluoroacetyl)benzoic acid.
Reduction: Methyl 3-(difluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 3-(2,2-difluoroacetyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 3-(2,2-difluoroacetyl)benzoate exerts its effects depends on its interaction with molecular targets. The difluoroacetyl group can form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Methyl 3-(2,2-difluoroacetyl)benzoate: C10H8F2O3
Methyl 3-(2,2-difluoroacetyl)phenylacetate: C11H10F2O3
Methyl 3-(2,2-difluoroacetyl)benzamide: C9H7F2NO2
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoroacetyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it valuable in medicinal chemistry and other research areas.
特性
分子式 |
C10H8F2O3 |
|---|---|
分子量 |
214.16 g/mol |
IUPAC名 |
methyl 3-(2,2-difluoroacetyl)benzoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)7-4-2-3-6(5-7)8(13)9(11)12/h2-5,9H,1H3 |
InChIキー |
JGFHIAYLEZAYHW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


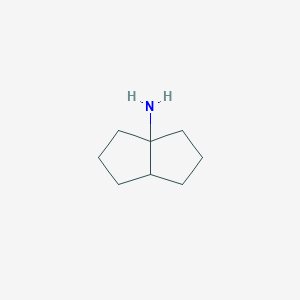


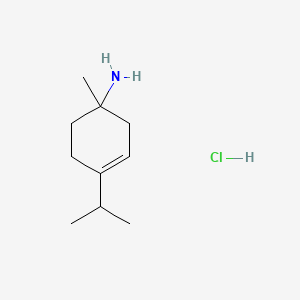
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)

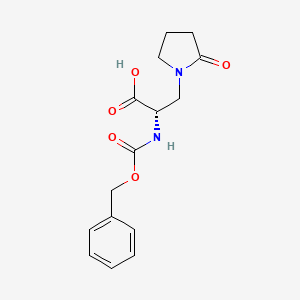

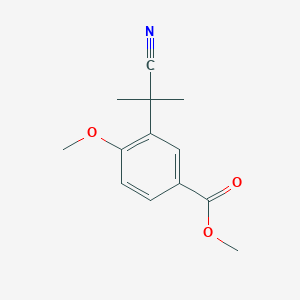
![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)


